![molecular formula C20H29NO6P2S B13815020 N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine CAS No. 21988-59-0](/img/structure/B13815020.png)
N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine is a complex organic compound with the molecular formula C20H29NO6P2S and a molecular weight of 473.46 g/mol. This compound is known for its unique structure, which includes both phenoxy and dipropoxyphosphoryl groups, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine typically involves the reaction of diphenylphosphoryl chloride with a suitable amine under controlled conditions. The reaction is carried out in an organic solvent such as acetone or chloroform, with the addition of a base like sodium azide to facilitate the formation of the desired product . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxy and dipropoxyphosphoryl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl oxides, while reduction reactions can produce amine derivatives. Substitution reactions typically result in the formation of substituted phenoxy or dipropoxyphosphoryl compounds .
Wissenschaftliche Forschungsanwendungen
N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl anilinophosphonate: Similar in structure but lacks the dipropoxyphosphoryl group.
Diphenylphosphoryl azide: Contains a phosphoryl azide group instead of the phenoxy and dipropoxyphosphoryl groups.
Uniqueness
N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine is unique due to its combination of phenoxy and dipropoxyphosphoryl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
21988-59-0 |
|---|---|
Molekularformel |
C20H29NO6P2S |
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
N-diphenoxyphosphoryl-2-dipropoxyphosphorylsulfanylethanamine |
InChI |
InChI=1S/C20H29NO6P2S/c1-3-16-24-29(23,25-17-4-2)30-18-15-21-28(22,26-19-11-7-5-8-12-19)27-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
QVSVMRXWPUQWLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(OCCC)SCCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



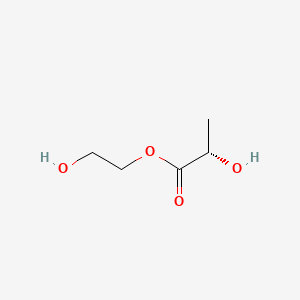
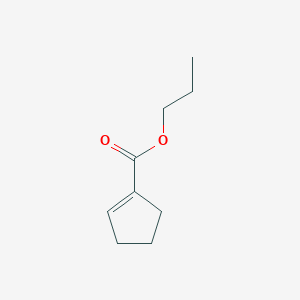
![7-ethylbenzo[c]acridine](/img/structure/B13814959.png)
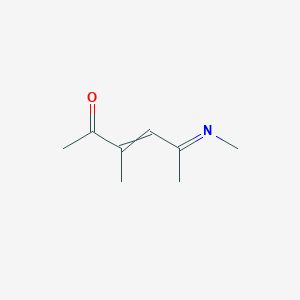

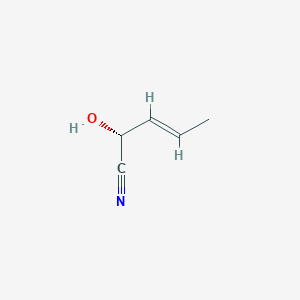
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
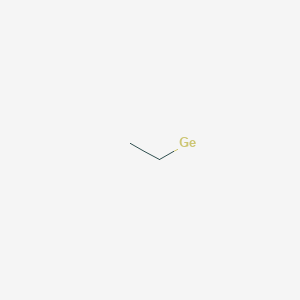
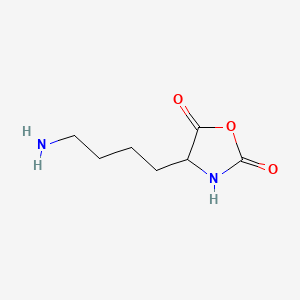
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
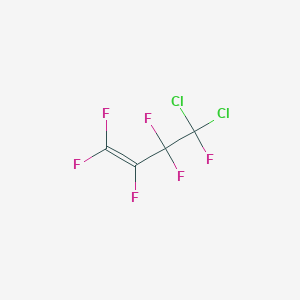
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
